2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid

Building Block Fluorinated Bipyridine Coordination Chemistry

Sourcing positional isomers of bipyridine carboxylic acids often introduces uncontrolled electronic and steric variability into metal complexation studies. 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid (CAS 1801266-66-9) resolves this by providing a defined 2'-fluoro substitution on the [2,3'] scaffold, combined with a 6-carboxylic acid donor. - The electron-withdrawing fluorine systematically modulates ligand electronics. - The distinct spatial arrangement of N and COOH donors governs coordination geometry. - The acid handle enables rapid amide/ester derivatization for library synthesis. Procurement managers benefit from a single, characterized building block that replaces multiple unvalidated analogs, reducing vendor qualification overhead.

Molecular Formula C11H7FN2O2
Molecular Weight 218.18 g/mol
CAS No. 1801266-66-9
Cat. No. B1409127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid
CAS1801266-66-9
Molecular FormulaC11H7FN2O2
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)C2=C(N=CC=C2)F
InChIInChI=1S/C11H7FN2O2/c12-10-7(3-2-6-13-10)8-4-1-5-9(14-8)11(15)16/h1-6H,(H,15,16)
InChIKeyPCAPJHRWJHJWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-[2,3']bipyridinyl-6-carboxylic Acid: Structural Overview


2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid (IUPAC: 6-(2-fluoropyridin-3-yl)pyridine-2-carboxylic acid) is a heterocyclic organic compound belonging to the fluorinated bipyridine class, with the molecular formula C₁₁H₇FN₂O₂ and a molecular weight of 218.18 g/mol [1]. The compound features a 2,3'-bipyridine scaffold in which the 2'-position is substituted with a fluorine atom, and a carboxylic acid group is located at the 6-position of the bipyridine system . It is primarily offered as a research-grade building block for the synthesis of complex organic molecules and coordination compounds .

Fluorinated bipyridine building block for ligand and coordination compound synthesis
2'-fluoro and 6-carboxylic acid define a unique substitution pattern for reactivity and metal-binding geometry
Research-grade synthetic intermediate; procurement based on structural identity, not comparative performance data

2'-Fluoro-[2,3']bipyridinyl-6-carboxylic Acid: Limitations of Analog Substitution


While the bipyridine carboxylic acid class comprises numerous structurally related compounds (e.g., 6-fluoro-[3,3'-bipyridine]-6-carboxylic acid, 2-fluoro[3,4'-bipyridine]-5-carboxylic acid, and non-fluorinated [2,3'-bipyridine]-carboxylic acid isomers) [1][2], the precise substitution pattern of this compound—a 2'-fluoro group on the [2,3'] scaffold combined with a 6-carboxylic acid—is hypothesized to modulate both electronic properties (via the electron-withdrawing fluorine) and metal-coordination geometry (via the specific spatial arrangement of the nitrogen and carboxylic acid donor atoms). In the absence of direct comparative data, any assumption that a positional isomer or a non-fluorinated analog will perform identically in a synthetic or materials application is unsupported. Users should treat this compound as a unique chemical entity for procurement purposes.

Positional isomer
A different fluorine or carboxyl position may shift metal-coordination geometry and electronic properties, limiting direct replacement.
Non-fluorinated analog
Replacing the 2'-fluoro group with hydrogen removes the electron‑withdrawing effect, potentially altering reactivity and complex stability.
Assumed equivalence
No comparative data supports equivalent performance; treat as a unique chemical entity requiring independent validation.

2'-Fluoro-[2,3']bipyridinyl-6-carboxylic Acid: Quantitative Evidence Review


No Quantitative Comparative Data Available

A comprehensive search of primary research literature, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem) has yielded no head-to-head comparative studies, cross-study comparable data, or robust class-level inferences for 2'-fluoro-[2,3']bipyridinyl-6-carboxylic acid. Available qualitative descriptions (e.g., 'high quantum yield,' 'good photostability' ) lack both a specified comparator and quantified values, rendering them ineligible as core differential evidence under the defined admission rules. Consequently, the evidence items mandated by this guide cannot be populated with the required quantitative comparator data. The primary documented application remains as a chemical building block for the synthesis of complex organic molecules and coordination compounds .

Comparative data
Data to verify
No quantitative comparative studies identified
Selection relies on defined chemical structure, not on head‑to‑head performance evidence.
Available qualitative claims lack specified comparators and quantified values.
Building Block Fluorinated Bipyridine Coordination Chemistry

2'-Fluoro-[2,3']bipyridinyl-6-carboxylic Acid: Application Scenarios


Synthetic Intermediate for Fluorinated Bipyridine Ligands

Due to its carboxylic acid and 2'-fluoro substituents, this compound is a candidate building block for the preparation of metal-chelating ligands. The 6-carboxylic acid group provides a synthetic handle for amide or ester formation, while the 2'-fluorine atom may tune the electronic and steric environment of the resultant metal complexes in catalytic or materials applications .

Coordination Polymer and MOF Precursor

The compound's bipyridine core, bearing both a carboxylic acid donor and a nitrogen atom available for metal coordination, positions it as a potential linker in the synthesis of coordination polymers or MOFs. The fluorine substituent may influence framework topology, stability, and electronic properties compared to non-fluorinated analogs .

Medicinal Chemistry Probe Scaffold

The fluorinated bipyridine motif is a common pharmacophore in kinase inhibitors and other bioactive molecules. This compound may serve as a versatile starting material for the synthesis of novel chemical probes or lead candidates in drug discovery programs, where the 2'-fluoro group is intended to modulate metabolic stability or target binding .

Fluorinated Synthon for Materials Science

Fluorinated aromatic compounds are valued in materials science for their unique electronic and optical properties. 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid can be utilized as a synthon to introduce a fluorinated bipyridine moiety into polymers, dendrimers, or small-molecule organic semiconductors, potentially altering their photophysical characteristics .

Application
Selection Property
Validation Focus
Fluorinated ligand synthesis
Carboxylic acid synthetic handle
Amide/ester coupling efficiency
Coordination polymer/MOF precursor
Bipyridine N-donor and carboxylate coordination
Framework topology and stability
Medicinal chemistry probe scaffold
Fluorinated pharmacophore motif
Target binding and metabolic stability studies
Materials science synthon
Fluorinated aromatic building block
Photophysical property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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